Diphenyl(pyrrolidin-2-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63401-04-7 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
diphenyl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2 |
InChI Key |
OGCGXUGBDJGFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Significance in Modern Organic Synthesis
The primary importance of Diphenyl(pyrrolidin-2-yl)methanol in modern organic synthesis lies in its role as a chiral auxiliary and an organocatalyst. wikipedia.orgrsc.org Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules where often only one enantiomer is effective. wikipedia.orgnih.gov this compound and its derivatives are particularly effective in inducing high levels of stereocontrol in a variety of chemical transformations. chemimpex.com
Its utility extends to the burgeoning field of organocatalysis, where small, chiral organic molecules are used to catalyze asymmetric reactions, offering a metal-free alternative to traditional catalysts. nih.govwikipedia.org As a proline-derived catalyst, it participates in a range of enantioselective reactions, including aldol (B89426), Mannich, and Michael reactions, by forming key enamine or iminium ion intermediates. nih.govwikipedia.orgcapes.gov.br The compound's structure allows it to act as a bifunctional catalyst, with the amine group providing a nucleophilic center and the hydroxyl group capable of directing substrates through hydrogen bonding. youtube.com This dual functionality is crucial for achieving high stereoselectivity in the formation of new carbon-carbon bonds. youtube.com
Synthetic Methodologies for Diphenyl Pyrrolidin 2 Yl Methanol and Its Derivatives
Synthesis of Chemically Modified Diphenyl(pyrrolidin-2-yl)methanol Structures
The core this compound scaffold can be readily modified to tune its steric and electronic properties for specific applications. Modifications can be introduced either on the pyrrolidine (B122466) nitrogen or on the aromatic rings.
Synthesis of N-modified derivatives is straightforward. For example, (+)-[1-(4-Methoxy-benzyl)pyrrolidin-2-yl]diphenyl-methanol was synthesized from L-(-)-proline via a Grignard reaction on an intermediate ester that already contained the N-(4-methoxybenzyl) group. nih.gov
Modifications on the aromatic rings are achieved by using substituted aryl Grignard reagents in the key addition step. A variety of diarylprolinols have been synthesized using this strategy, starting from proline-N-carboxyanhydride and reacting it with different arylmagnesium halides. orgsyn.org
| Aryl Group | Yield | Enantiomeric Excess (e.e.) | Source |
| Phenyl | 73% | 99.5% | orgsyn.org |
| p-Tolyl | 71% | 99.8% | orgsyn.org |
| p-Methoxyphenyl | 69% | 99.8% | orgsyn.org |
| 2-Naphthyl | 64% | 99.4% | orgsyn.org |
Furthermore, sterically demanding derivatives such as (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol have been synthesized in high diastereoselectivity from L-proline, demonstrating the versatility of these methods for creating structurally diverse ligands and organocatalysts. researchgate.net
N-Substituted Derivatives
The synthesis of N-substituted this compound derivatives is a common strategy to modulate the steric and electronic properties of the molecule. The most prevalent N-substituent is the benzyl (B1604629) group, which can serve as a protecting group or as a functional component of the final derivative.
A general and widely employed route begins with the N-alkylation of an appropriate proline ester. rsc.orgresearchgate.net For instance, (S)-proline methyl ester hydrochloride can be N-benzylated using benzyl bromide in the presence of a base like potassium carbonate. rsc.org The resulting N-benzyl-(S)-proline methyl ester is then subjected to a Grignard reaction. rsc.org This involves the addition of an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide in tetrahydrofuran (B95107) (THF), to the ester. rsc.org The Grignard reagent adds twice to the ester carbonyl, forming the tertiary alcohol, (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. rsc.org This N-benzyl derivative can be the final target molecule or an intermediate. google.com If the parent compound is desired, the benzyl group is typically removed by catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. rsc.org
This methodology has been extended to create a variety of N-substituted derivatives. Research has been conducted on the synthesis of several α,α-diphenyl-N-[(un)substituted benzyl]-2-pyrrolidinyl-methanol derivatives by reacting the intermediate ester with a Grignard reagent under ultrasonic irradiation. sioc-journal.cn
| N-Substituent | Starting Material | Key Reagents | Product | Ref. |
| Benzyl | (S)-Proline methyl ester HCl | 1. Benzyl bromide, K₂CO₃; 2. PhMgBr | (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | rsc.org |
| Benzyl | L-Proline | 1. Benzyl chloride, NaHCO₃; 2. PhMgCl | N-benzyl-α,α-diphenylprolinol | google.com |
| (Un)substituted benzyl | Intermediate ester | Grignard reagent | α,α-diphenyl-N-[(un)substituted benzyl]-2-pyrrolidinyl-methanol derivatives | sioc-journal.cn |
This table is interactive and represents a summary of synthetic methods for N-substituted derivatives.
Pyrrolidinol-Derived Analogues with Varied Substituents
The versatility of the this compound scaffold is further demonstrated by the synthesis of analogues with different substituents on the aryl rings or the pyrrolidine core. These modifications are crucial for developing catalysts for a broader range of chemical transformations.
A robust method for creating diarylprolinol analogues involves the reaction of a proline-N-carboxyanhydride (NCA) with a variety of substituted arylmagnesium halides. orgsyn.org Starting from (S)-proline, the corresponding (S)-proline-NCA is prepared. This intermediate is then reacted with different Grignard reagents to yield a series of enantiomerically pure (S)-α,α-diaryl-2-pyrrolidinemethanols. orgsyn.org This approach has been successfully applied to synthesize analogues with para-methoxy, para-fluoro, and 2-naphthyl groups, among others. orgsyn.org The reaction is sensitive to steric hindrance; while meta- and para-substituted aryl Grignards react successfully, ortho-substituted reagents may fail to add a second time. orgsyn.org
Another strategy involves the diastereoselective addition of carbenoid species to chiral sulfinimides to create substituted pyrrolidines that can be converted to prolinol analogues. researchgate.net Furthermore, methods have been developed for the catalytic asymmetric synthesis of a wide array of diaryl-, aryl heteroaryl-, and diheteroarylmethanols, which can be applied to create prolinol analogues with diverse electronic and steric properties. nih.gov
| Aryl Substituent | Grignard Reagent | Yield | Enantiomeric Excess (e.e.) | Product | Ref. |
| p-MeO-Ph | p-Methoxyphenylmagnesium bromide | 75% | >99% | (S)-α,α-Bis(4-methoxyphenyl)-2-pyrrolidinemethanol | orgsyn.org |
| p-F-Ph | p-Fluorophenylmagnesium bromide | 75% | >99% | (S)-α,α-Bis(4-fluorophenyl)-2-pyrrolidinemethanol | orgsyn.org |
| 3,5-Me₂-Ph | 3,5-Dimethylphenylmagnesium bromide | 65% | >99% | (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | orgsyn.org |
| 2-Naphthyl | 2-Naphthylmagnesium bromide | 64% | 99.4% | (S)-α,α-Di-2-naphthyl-2-pyrrolidinemethanol | orgsyn.org |
This table is interactive and summarizes the synthesis of various pyrrolidinol-derived analogues with different aryl substituents.
This compound as a Bifunctional Organocatalyst
(S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol, a derivative of the amino acid proline, has emerged as a prominent bifunctional organocatalyst in asymmetric synthesis. sigmaaldrich.comnih.gov Its structure, featuring a hydroxyl group and a secondary amine on a chiral pyrrolidine scaffold, allows it to activate both the nucleophile and the electrophile in a reaction, leading to highly controlled stereochemical outcomes. nih.gov This dual functionality is central to its effectiveness in a variety of chemical transformations. Enantiopure (S)-diphenyl(pyrrolidin-2-yl)methanol and its derivatives are recognized as a crucial class of chiral auxiliaries for asymmetric synthesis, finding use as organocatalysts and as ligands for metal-catalyzed reactions. rsc.org
Asymmetric Reduction Reactions
This compound is a highly effective catalyst for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.
This compound is a foundational precursor for the celebrated Corey-Bakshi-Shibata (CBS) reduction. rsc.orgwikipedia.org In this reaction, the amino alcohol reacts with borane (B79455) (BH₃) or a borane derivative to form a chiral oxazaborolidine catalyst in situ. sigmaaldrich.com This oxazaborolidine then coordinates with another molecule of borane and the ketone substrate. The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst, while the borane reductant is directed to one specific face of the ketone by the bulky diphenylmethyl group of the catalyst. This highly organized transition state ensures the stereoselective transfer of a hydride from the borane to the ketone, yielding the corresponding alcohol with high enantiopurity. jecibiochem.com The catalyst is regenerated and can continue the catalytic cycle. A derivative, chiral bis(alpha, alpha-diphenyl-2-pyrrolidinemethanol) carbonate, has also proven to be a useful and recoverable auxiliary for the asymmetric borane reduction of prochiral ketones. nih.gov
The utility of this compound extends to the enantioselective reduction of challenging functionalized ketones. For instance, a catalyst generated in situ from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) and borane-diethylaniline has been shown to efficiently catalyze the enantioselective reduction of 2′-fluoroacetophenone. sigmaaldrich.com This specific reduction highlights the catalyst's ability to tolerate various functional groups on the substrate while maintaining high levels of stereocontrol.
Table 1: Enantioselective Reduction of 2′-Fluoroacetophenone
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
|---|
Note: "High" enantiomeric excess is indicated as per the source, which states the reaction is efficient without specifying the exact numerical value in the abstract. sigmaaldrich.com
Asymmetric Addition Reactions
This compound and its derivatives also serve as potent chiral ligands in asymmetric addition reactions, particularly those involving organometallic reagents.
The catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful method for synthesizing optically active secondary alcohols. researchgate.net While a broad range of chiral ligands have been developed for this purpose, pyrrolidine-based structures are prominent. mdpi.com Research has shown that this compound (DPPM) functionalized onto a solid support, such as mesoporous SBA-15 silica (B1680970), can effectively catalyze the addition of diethylzinc (B1219324) to benzaldehyde. sigmaaldrich.com This immobilization facilitates catalyst separation and recycling, aligning with the principles of green chemistry. The reaction yields the corresponding chiral alcohol, (S)-1-phenyl-propanol, demonstrating that the catalytic activity and stereocontrol of the DPPM moiety are retained even when heterogenized. sigmaaldrich.com The general mechanism involves the formation of a chiral zinc-alkoxide complex from the ligand and the dialkylzinc reagent, which then coordinates the aldehyde and facilitates the enantioselective transfer of an alkyl group to the carbonyl carbon.
Table 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
| Catalyst | Reagent | Substrate | Product | Yield | Enantiomeric Ratio |
|---|---|---|---|---|---|
| SBA-15 silica functionalized with DPPM | Diethylzinc | Benzaldehyde | (S)-1-Phenyl-propanol | Not Specified | Not Specified |
Note: The first entry demonstrates the application of DPPM in this type of reaction. sigmaaldrich.com The second entry provides specific performance data for a related proline-derived ligand to illustrate the effectiveness of this catalyst class. researchgate.net
Enantioselective Addition of Organozinc Reagents to Aldehydes
Applications with Racemic Aldehydes
The application of this compound in dynamic kinetic resolution (DKR) of racemic aldehydes is not extensively documented in scientific literature. While DKR is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product, and often employs chiral catalysts, specific and detailed examples utilizing this compound for this purpose are not readily found. Research in this area has tended to focus on other types of catalysts for the DKR of aldehydes.
Reaction with Benzaldehyde for Chiral Alcohol Formation
The enantioselective addition of organometallic reagents to aldehydes is a cornerstone of asymmetric synthesis for creating chiral alcohols. In the context of the reaction with benzaldehyde, this compound (also referred to as diphenylprolinol) has been investigated as a chiral ligand in the zinc-catalyzed alkylation of benzaldehyde.
One study reports that in the addition of diethylzinc to benzaldehyde, the use of diphenylprolinol as a ligand leads to a phenomenon described as enantiodivergence. researchgate.net This is attributed to an asymmetric autoinduction process, where the product of the reaction influences the stereochemical outcome of subsequent catalytic cycles. researchgate.net This complex behavior, characterized by multiple levels of aggregation that may be catalytically active simultaneously, distinguishes it from more straightforward catalytic systems that yield a single enantiomeric product with high selectivity. researchgate.net While this demonstrates the compound's interaction and influence on the stereochemistry of the reaction, it also highlights the complexity of achieving high enantioselectivity for a single enantiomer with this specific system.
Enantioselective Additions to Alkynyl Aldehydes
The enantioselective addition of nucleophiles to alkynyl aldehydes to produce chiral propargylic alcohols is a valuable transformation in organic synthesis. However, a review of the scientific literature indicates that the direct application of this compound as a catalyst or ligand for the enantioselective addition of nucleophiles to alkynyl aldehydes is not a widely reported or established method. Research in this specific area has largely focused on other catalyst systems.
Enantioselective Additions to Furfuraldehydes
Furfuraldehydes are important renewable platform chemicals, and their conversion to chiral furan-containing alcohols is of significant interest. Despite this, there is a lack of specific reports in the scientific literature detailing the use of this compound as a catalyst for the enantioselective addition of nucleophiles to furfuraldehydes. The development of catalytic systems for this particular transformation appears to be an area where other types of chiral catalysts have been predominantly explored.
Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a powerful method for the stereoselective formation of carbon-carbon bonds. While derivatives of this compound have shown great success in this area, the parent compound itself has been found to be less effective.
Specifically, diphenylprolinol silyl (B83357) ethers have been identified as highly efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. orgsyn.org In studies comparing the silyl ether derivative to the parent diphenylprolinol, the latter demonstrated lower reactivity. orgsyn.org This is attributed to the potential for the parent amino alcohol to form an aminal, which is a non-productive pathway, whereas the silyl ether derivative more effectively forms the desired enamine intermediate necessary for the catalytic cycle. orgsyn.org
Table 2: Comparison of Diphenylprolinol and its Silyl Ether Derivative in the Michael Addition of Propanal to Nitrostyrene
| Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |
|---|---|---|---|
| This compound | 25 | 80/20 | 85 |
| This compound Trimethylsilyl Ether | 95 | >95/5 | 99 |
Data highlights the superior performance of the silyl ether derivative in the asymmetric Michael reaction. orgsyn.org
Asymmetric Mannich Addition Reactions
The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are valuable precursors for the synthesis of various nitrogen-containing molecules. While proline and its simpler derivatives are well-known catalysts for this transformation, the specific application of this compound as a catalyst for asymmetric Mannich reactions is not prominently featured in the scientific literature. Research in organocatalyzed Mannich reactions has explored a wide variety of catalysts, with other pyrrolidine-based structures often being favored for their higher efficiency and selectivity in this particular transformation.
Catalyst Immobilization and Heterogeneous Organocatalysis (e.g., SBA-15 Functionalization)
The transition from homogeneous to heterogeneous catalysis is a critical goal in green chemistry, aiming to simplify catalyst recovery and reuse, thereby enhancing the economic and environmental viability of chemical processes. nih.gov Immobilizing organocatalysts onto solid supports is a key strategy to achieve this. nih.gov Methods such as impregnation, encapsulation, and covalent grafting are employed to heterogenize homogeneous catalysts. nih.gov
This compound (DPPM), specifically its (S)-enantiomer, has been successfully immobilized on mesoporous silica, such as SBA-15, to create effective heterogeneous organocatalysts. sigmaaldrich.comsigmaaldrich.com These materials are noted for their high stability, large surface area, and uniform pore structure, which make them ideal supports. rsc.org
A notable application is the functionalization of SBA-15 with (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. This heterogeneous catalyst has demonstrated its efficacy in the asymmetric addition of diethylzinc to benzaldehyde, yielding the chiral alcohol, (S)-1-phenyl-propanol. sigmaaldrich.comsigmaaldrich.com The covalent attachment of the chiral catalyst to the solid support facilitates its easy separation from the reaction mixture and potential for recycling, a significant advantage for industrial-scale applications.
This compound as a Chiral Ligand in Metal-Catalyzed Transformations
Beyond its direct use in organocatalysis, this compound serves as a crucial chiral precursor for the synthesis of sophisticated ligands for metal-catalyzed asymmetric reactions. Its structure is particularly well-suited for creating pincer-type ligands, which bind to a metal center through three points, offering high stability and stereochemical control.
P-stereogenic pincer complexes, where a phosphorus atom is a center of chirality, are a fascinating class of organometallic compounds. nih.gov An efficient, one-pot, four-component method has been developed for the synthesis of symmetrical P-stereogenic bis-phosphoramidite PCP pincer Palladium(II) complexes using (S)-diphenyl(pyrrolidin-2-yl)methanol as the chiral source. acs.org
The synthesis commences with the phosphonylation of (S)-diphenyl(pyrrolidin-2-yl)methanol with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base like triethylamine. nih.govacs.org The resulting phosphorochloridate adduct is then reacted in situ with a backbone molecule, such as resorcinol (B1680541). nih.govacs.org The final step involves the addition of a palladium salt, like Palladium(II) chloride (PdCl₂), which leads to the formation of the pincer complex via a C-H bond activation mechanism. nih.govacs.org This procedure provides a straightforward route to complex chiral architectures from readily available starting materials. acs.org
| Component | Role in Synthesis |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Chiral auxiliary |
| Phosphorus trichloride (PCl₃) | Forms phosphoramidite (B1245037) linkage |
| Resorcinol | Aromatic backbone of the pincer ligand |
| Palladium(II) chloride (PdCl₂) | Metal center for the complex |
This interactive table summarizes the components for the one-pot synthesis of P-stereogenic pincer palladium(II) complexes.
The synthetic strategy for palladium pincer complexes has been adapted to create analogous Nickel(II) complexes. acs.org Unsymmetrical P-stereogenic PCN pincer Ni(II) complexes have been synthesized, demonstrating the versatility of the this compound-derived phosphorochloridate adduct. acs.org In this case, instead of resorcinol, a chiral imidazoline-containing m-phenol derivative is used as the backbone. acs.org The subsequent metalation with a nickel(II) source furnishes the corresponding pincer nickel complex. acs.org The characterization of such complexes involves various spectroscopic techniques and, where possible, single-crystal X-ray diffraction to confirm their structure and stereochemistry. olemiss.edusemanticscholar.org
The effectiveness of a chiral catalyst is determined by its ability to induce stereoselectivity, which is directly linked to the ligand's design. The diarylprolinol framework is considered a privileged structure in organocatalysis due to its remarkable performance. researchgate.net When incorporated into metal complexes, the stereogenic center of the pyrrolidine ring, combined with the bulky diphenylmethyl group, creates a well-defined chiral pocket around the metal center.
In the P-stereogenic pincer complexes derived from this compound, the stereochemical information is transferred from the starting amino alcohol to the phosphorus atom and subsequently to the substrate during the catalytic cycle. The rigid pincer framework holds the substrate in a specific orientation, allowing for a highly selective attack of the reagent. Computational studies on related systems have suggested that non-classical hydrogen bonding interactions between the catalyst and the electrophile can play a crucial role in the stereochemical outcome. nih.gov The precise architecture of the ligand, including the choice of the backbone (e.g., resorcinol or m-phenol derivatives) and the metal center (Pd vs. Ni), allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for a given reaction. acs.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing C-C bonds in an enantioselective manner. researchgate.net The P-stereogenic pincer palladium(II) complexes synthesized from this compound have been tested as catalysts in this type of transformation. acs.org
In a preliminary study, these complexes were applied to the asymmetric allylation of 4-nitrobenzenesulfonimine. The results indicated that the steric bulk of the pincer ligand plays a significant role in the enantioselectivity of the reaction. The more sterically hindered palladium complex provided the product with a higher enantiomeric excess (ee). acs.org
| Catalyst | Substrate | Enantiomeric Excess (ee) |
| P-stereogenic pincer Pd(II) complex | 4-Nitrobenzenesulfonimine | 69% |
This interactive table displays the performance of a this compound-derived palladium complex in asymmetric allylation.
These findings highlight the potential of this compound as a cornerstone for developing novel, efficient chiral ligands for challenging asymmetric transformations, including allylic alkylations. acs.org
Evolution of Its Role in Asymmetric Catalysis
The journey of Diphenyl(pyrrolidin-2-yl)methanol in asymmetric catalysis is deeply intertwined with the development of organocatalysis itself. The story begins with its parent amino acid, proline, which was recognized early on for its ability to catalyze asymmetric reactions like the Hajos-Parrish-Eder-Sauer-Wiechert reaction. wikipedia.org Proline and its derivatives function by forming chiral enamines or iminium ions with carbonyl compounds, effectively controlling the stereochemistry of subsequent bond formations. nih.govyoutube.com
In 1981, Itsuno and coworkers reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones. wikipedia.org This work laid the foundation for a major breakthrough in 1987 by E. J. Corey, R. K. Bakshi, and S. Shibata. wikipedia.orgorganic-chemistry.org They developed a highly efficient and predictable method for the asymmetric reduction of ketones using a borane (B79455) reagent and a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol. wikipedia.orgalfa-chemistry.com The most effective and widely used of these catalysts, the CBS catalyst, is prepared from this compound. wikipedia.orgwikipedia.org
The CBS reduction was a landmark achievement, demonstrating that a small, recyclable chiral molecule could induce high enantioselectivity (often >95% ee) across a wide range of substrates. alfa-chemistry.com The mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone in a sterically controlled manner, leading to a highly face-selective hydride transfer via a six-membered transition state. nrochemistry.com This predictable stereochemical outcome and broad applicability have made the CBS reduction, and by extension its essential chiral precursor this compound, a standard tool in the arsenal (B13267) of synthetic organic chemists. wikipedia.orgalfa-chemistry.com The success of the CBS catalyst spurred further research into proline-derived organocatalysts, leading to new catalysts with improved reactivity and broader solvent compatibility for various asymmetric transformations. organic-chemistry.orgorganic-chemistry.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₇H₁₉NO | Main subject of the article |
| Proline | C₅H₉NO₂ | Chiral precursor neu.edunih.gov |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | C₁₇H₁₉NO | (S)-enantiomer, CBS catalyst precursor rsc.orgsigmaaldrich.com |
| (R)-Diphenyl(pyrrolidin-2-yl)methanol | C₁₇H₁₉NO | (R)-enantiomer, CBS catalyst precursor indiafinechemicals.comorgsyn.org |
| Diethylzinc (B1219324) | C₄H₁₀Zn | Reagent in enantioselective addition sigmaaldrich.com |
| Benzaldehyde | C₇H₆O | Reagent in enantioselective addition sigmaaldrich.com |
| N-Boc-pyrrolidine | C₉H₁₇NO₂ | Intermediate in synthesis orgsyn.org |
| (-)-Sparteine | C₁₅H₂₆N₂ | Chiral ligand in synthesis orgsyn.org |
| Benzophenone | C₁₃H₁₀O | Reagent in synthesis orgsyn.org |
| Borane | BH₃ | Reducing agent in CBS reduction wikipedia.org |
Mechanistic Insights and Stereochemical Control Studies
Elucidation of Transition States and Reaction Intermediates (e.g., Enamines, Iminium Ions)
The catalytic cycle of diphenyl(pyrrolidin-2-yl)methanol and its derivatives, particularly the silyl (B83357) ethers, involves the formation of key reactive intermediates: enamines and iminium ions. ethz.ch In reactions with aldehydes or α,β-unsaturated aldehydes, the secondary amine of the pyrrolidine (B122466) ring condenses with the carbonyl compound.
Enamine Intermediates: When reacted with aldehydes, the catalyst forms a nucleophilic enamine intermediate. The large diarylprolinol ether substituent plays a critical role by sterically shielding one face of the enamine's π-system. This steric hindrance forces an s-trans conformation around the exocyclic N-C(1') bond, effectively directing the incoming electrophile to the less hindered face (anti-face) of the double bond. ethz.ch
Iminium Ion Intermediates: In reactions with α,β-unsaturated aldehydes, an electrophilic iminium ion is formed. The catalyst's bulky substituent ensures an (E)-configuration for the iminium C=N double bond. This geometric constraint, combined with steric blocking of one face, forces the incoming nucleophile to attack from the opposite, more accessible face, thus controlling the stereochemistry of the product. ethz.ch
Studies have successfully isolated and characterized these transient species, confirming long-held assumptions about their structure and role in catalysis. The structural data confirms that the large substituent at the C(2) position of the pyrrolidine ring is the primary director of stereoselectivity. ethz.ch
Role of Non-Covalent Interactions in Stereoselectivity
Beyond simple steric hindrance, a network of subtle non-covalent interactions is crucial for stabilizing the key transition states and achieving high levels of stereoselectivity. These interactions fine-tune the orientation of the substrates and reagents within the catalytic pocket.
In the parent this compound, the hydroxyl group is a key functional feature capable of acting as a hydrogen bond donor. This allows for the formation of a hydrogen bond with the substrate, creating a more rigid, well-defined ternary complex in the transition state. This interaction helps to lock the substrate in a specific orientation, enhancing the facial discrimination dictated by the bulky diphenylmethyl group. Theoretical and experimental studies on similar systems highlight the importance of hydrogen bonding in governing crystal packing and molecular recognition, which are analogous to the substrate-catalyst interactions in solution. nih.govrsc.org
The two phenyl rings of the catalyst provide a platform for π-π stacking interactions with aromatic substrates. These interactions, arising from the alignment of π-systems, can further stabilize the catalyst-substrate complex. rsc.orgresearchgate.net The orientation (e.g., parallel-displaced or T-shaped) of the interacting aromatic rings in the transition state can significantly influence the reaction's stereochemical outcome. Computational studies on related molecular assemblies have demonstrated that the collective strength of such interactions can be a dominant structure-guiding force. researchgate.net
The most evident stereocontrolling element is the bulky diphenylmethyl group at the C(2) position of the pyrrolidine ring. ethz.ch This group acts as a "steric shield," effectively blocking one of the two faces of the reactive enamine or iminium ion intermediate. Consequently, the substrate is forced to approach from the unshielded face, leading to high enantioselectivity. The efficacy of this steric blockade is a foundational principle in the design of many modern organocatalysts derived from prolinol. ethz.ch
Spectroscopic and Crystallographic Studies of Catalytic Species
The direct observation and characterization of the catalytic species and their intermediates provide invaluable, concrete evidence for the proposed mechanisms. A combination of spectroscopic and crystallographic techniques has been employed to this end.
Reactive intermediates, such as the iminium salts formed from diarylprolinol silyl ethers and cinnamaldehyde (B126680) derivatives, have been isolated and their structures determined by X-ray crystallography. ethz.ch These crystal structures provide a static snapshot that validates the computationally predicted conformations. They reveal key structural features, such as the torsion angles and the slight pyramidalization of the iminium nitrogen atom, which are consequences of minimizing steric repulsion between the substituents on the pyrrolidine ring. ethz.ch
Selected Crystallographic Data for an Iminium Salt Intermediate
| Structural Feature | Observation ethz.ch |
|---|---|
| Pyrrolidine Ring Conformation | Distorted to maximize the C(1')=N-C(2)-C(2'') torsion angle (73° to 79°) |
| Iminium N-atom | Slightly pyramidalized (0.02–0.04 Å) towards the large substituent |
| C=N Bond Geometry | Slightly distorted from planarity (C(2')-C(1')=N-C(2) torsion: 174–179°) |
In addition to X-ray crystallography, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used to characterize both the catalyst and its intermediates in solution, providing data that complements the solid-state structural information. nih.gov
Computational and Theoretical Chemistry Approaches to Mechanistic Understanding
Computational chemistry offers a powerful lens for viewing the dynamic and transient aspects of the catalytic cycle that are often inaccessible to direct experimental observation. nih.gov
Density Functional Theory (DFT) calculations have been instrumental in supporting the structural characterization of the reactive intermediates. ethz.ch These calculations can determine the relative energies of different possible conformations and transition states, explaining why a particular stereochemical pathway is favored. For example, DFT calculations have confirmed that the experimentally observed conformations of enamine and iminium ion intermediates are indeed the most stable ones by a significant energy margin. ethz.ch
Furthermore, computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify the weak interactions, such as hydrogen bonds and π-stacking, that stabilize the transition states. nih.govresearchgate.net These methods provide a deeper understanding of how subtle forces collectively contribute to the remarkable efficiency and selectivity of the catalyst.
Role As a Chemical Building Block and Precursor in Complex Organic Synthesis
Intermediate in the Synthesis of Chiral Pharmaceutical Agents
The precise three-dimensional structure of drug molecules is critical to their efficacy and selectivity. Diphenyl(pyrrolidin-2-yl)methanol serves as a fundamental intermediate in the construction of chiral pharmaceutical agents, where specific stereochemistry is paramount for biological activity. chemimpex.com Its primary role is often as a precursor to highly effective chiral catalysts and ligands that are then used in the key stereochemistry-defining steps of a pharmaceutical synthesis.
One of the most significant applications is in the preparation of chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. rsc.orgwikipedia.org These catalysts are renowned for their ability to reduce prochiral ketones to secondary alcohols with high enantioselectivity. This method is a powerful tool in drug discovery and development for creating enantiomerically pure alcohol intermediates, which are common structural motifs in active pharmaceutical ingredients (APIs).
Furthermore, chiral pyrrolidine-2-yl-methanol derivatives are described as versatile building blocks for the stereospecific synthesis of oligonucleotides that contain chiral phosphonate (B1237965) moieties, which have potential therapeutic applications. jecibiochem.com The compound's structural framework allows for the precise control needed to construct these complex biomolecules. chemimpex.com
Reagent for the Synthesis of Specific Pharmaceutical Agents
While often acting as a precursor to a catalyst, this compound and its derivatives can also be employed more directly as reagents or catalysts in the synthesis of building blocks for specific pharmaceutical agents. Although a direct role in the synthesis of the antidepressant (S)-Duloxetine is not prominently documented in standard synthetic routes, which typically involve a Mannich reaction followed by chiral resolution, the compound is a key player in analogous, critical transformations. researchgate.netresearchgate.net
For instance, catalysts generated in situ from (S)-Diphenyl(pyrrolidin-2-yl)methanol (often abbreviated as DPPM) are highly effective in the enantioselective reduction of various ketones, a fundamental reaction in producing chiral intermediates for pharmaceuticals. sigmaaldrich.com Research has demonstrated its utility in producing enantiopure alcohols that are vital for drug synthesis.
| Ketone Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone | (S)-DPPM / Catecholborane | (R)-1-Phenylethanol | High | sigmaaldrich.comsigmaaldrich.com |
| 2'-Fluoroacetophenone | (S)-DPPM / Borane-diethylaniline | (S)-1-(2-Fluorophenyl)ethanol | High | sigmaaldrich.comsigmaaldrich.com |
| Benzaldehyde | Mesoporous silica-functionalized (S)-DPPM / Diethylzinc (B1219324) | (S)-1-Phenyl-propanol | High | sigmaaldrich.comsigmaaldrich.com |
This table summarizes the application of (S)-Diphenyl(pyrrolidin-2-yl)methanol-derived catalysts in the synthesis of specific chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing.
Precursor for Advanced Organic Materials
The unique structural and chiral properties of this compound extend its utility beyond pharmaceuticals into the realm of materials science. It serves as a precursor for creating advanced organic and hybrid materials with specialized functions, particularly in catalysis. chemimpex.com
A notable application is the functionalization of mesoporous silica (B1680970), such as SBA-15, with (S)-Diphenyl(pyrrolidin-2-yl)methanol. sigmaaldrich.comsigmaaldrich.com This process involves grafting the chiral molecule onto the surface of the inorganic support material. The resulting hybrid material combines the high surface area and stability of the silica with the catalytic activity and stereoselectivity of the chiral prolinol derivative. This immobilized catalyst can be used in continuous flow reactors and is easily separated from the reaction mixture, offering significant advantages in terms of catalyst recovery and reuse. This approach has been successfully used to catalyze the asymmetric addition of diethylzinc to benzaldehyde, demonstrating its potential for creating robust, heterogeneous catalysts for industrial applications. sigmaaldrich.comsigmaaldrich.com The development of such materials can lead to polymers with enhanced mechanical and thermal properties. chemimpex.com
Strategies for Derivatization Towards Specific Synthetic Targets
The versatility of this compound as a synthetic building block is greatly enhanced by the numerous ways its structure can be modified or derivatized to meet the demands of a specific synthetic target. rsc.orgnih.gov These derivatizations aim to fine-tune the steric and electronic properties of the molecule to optimize its performance as a ligand or organocatalyst.
Key derivatization strategies include:
Formation of Oxazaborolidines: As mentioned, reacting the amino alcohol with a boron source (e.g., borane (B79455) or catecholborane) generates chiral oxazaborolidine catalysts. sigmaaldrich.commdma.ch These are the cornerstone of the CBS reduction, providing reliable access to a wide range of enantiomerically enriched secondary alcohols. wikipedia.org
N-Alkylation: The secondary amine of the pyrrolidine (B122466) ring can be readily alkylated. For example, N-methylation yields (S)-diphenyl(1-methylpyrrolidin-2-yl)methanol. researchgate.net This modification can alter the catalyst's solubility and steric bulk, influencing its effectiveness in certain reactions, such as the enantioselective addition of dialkylzinc reagents to aldehydes. researchgate.net
Modification of Aryl Groups: The two phenyl groups can be replaced with other aryl or sterically demanding groups. For instance, the synthesis of (R)-phenanthrenyl-9-yl-[(S)-pyrrolidin-2-yl]methanol has been achieved. researchgate.net This strategy allows for the creation of a library of ligands with diverse steric and electronic profiles, potentially useful in a broader range of metal-catalyzed reactions and organocatalysis. researchgate.net
Formation of Prolinamide Derivatives: The pyrrolidine scaffold can be incorporated into larger, more complex structures like peptides or sulfonamides. These prolinamide-based organocatalysts have been successfully used in asymmetric Michael additions and aldol (B89426) reactions. nih.gov
| Derivative | Synthetic Target / Application | Achieved Result | Reference |
| Oxazaborolidine (CBS Catalyst) | Enantioselective reduction of prochiral ketones | High yields and high enantiomeric excess | rsc.orgwikipedia.org |
| (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol | Enantioselective addition of dialkylzincs to aldehydes | High enantiomeric excess for chiral secondary alcohols | researchgate.net |
| (R)-Phenanthrenyl-9-yl-[(S)-pyrrolidin-2-yl]methanol | Potentially as ligand in metal-catalysis or organocatalysis | High diastereoselectivity in synthesis | researchgate.net |
| Prolinamide-Sulfonamides | Asymmetric Michael additions | Good yields and selectivities | nih.gov |
This table illustrates various derivatization strategies for this compound and their targeted applications in asymmetric synthesis.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR Spectroscopy, FTIR Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation and purity verification of Diphenyl(pyrrolidin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the molecular framework of this compound. nih.gov ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. For instance, in the synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol, ¹H NMR spectra are acquired to confirm the structure of the final product. rsc.org The resulting spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine proton of the pyrrolidine (B122466) ring, and the protons of the pyrrolidine ring methylene (B1212753) groups, as well as the hydroxyl and amine protons. chemicalbook.com The integration and splitting patterns of these signals are analyzed to confirm the connectivity of the atoms. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the this compound molecule. The FTIR spectrum of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, for example, would exhibit characteristic absorption bands corresponding to the O-H stretching of the alcohol group, N-H stretching of the secondary amine in the pyrrolidine ring, and C-H stretching of the aromatic and aliphatic portions of the molecule. nih.gov The presence and position of these bands provide confirmatory evidence of the compound's structure.
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography)
Chromatographic methods are vital for monitoring the progress of chemical reactions and for the purification of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the synthesis of this compound. msu.edurochester.edu During the synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol, for instance, the reaction progress can be tracked by TLC using a mobile phase of hexane (B92381) and diethyl ether (3:1 v/v). rsc.org By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material and the appearance of the product spot can be visualized, indicating the progression of the reaction. msu.edu The retention factor (Rf) values of the spots provide a means to distinguish between the reactant and the product. orgsyn.org This real-time analysis allows for the optimization of reaction conditions and determination of the reaction's endpoint. rsc.orgorgsyn.org
Enantiodiscrimination Techniques (e.g., NMR Sensing for Racemic Mixtures of Carboxylic Acids)
Enantiopure this compound serves as a valuable chiral solvating agent (CSA) for the enantiodiscrimination of racemic mixtures, particularly carboxylic acids, using NMR spectroscopy. This application leverages the formation of diastereomeric complexes between the chiral alcohol and the enantiomers of the analyte, which exhibit distinct NMR spectra.
Research has demonstrated that enantiopure diphenylprolinols can be effectively used to differentiate between the enantiomers of various carboxylic acids through ¹H NMR spectroscopy. The principle relies on the formation of transient diastereomeric complexes via hydrogen bonding between the chiral prolinol and the carboxylic acid enantiomers. These diastereomeric interactions lead to non-equivalent chemical shifts (ΔΔδ) for the protons of the carboxylic acid enantiomers in the NMR spectrum, allowing for their discrimination.
For example, studies have shown that (S)-pyrrolidinyl diphenylmethanol (B121723) can effectively resolve the enantiomers of mandelic acids. The difference in chemical shifts for the α-proton of racemic 3,5-difluoro-mandelic acid was found to be 0.050 ppm when using (S)-pyrrolidinyl diphenylmethanol as the chiral solvating agent. This technique provides a straightforward and rapid method for determining the enantiomeric composition of chiral carboxylic acids.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules. purechemistry.orgresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry. nih.gov
While a specific crystal structure for this compound was not found in the provided search results, the absolute configuration of closely related compounds has been determined using this method. For instance, the structure of α-pyrrolidino-2-phenylacetophenone (α-D2PV), a synthetic cathinone, was confirmed by single-crystal X-ray diffraction. nih.gov For light-atom molecules like this compound, which lack heavy atoms, the determination of the absolute configuration can be more challenging. However, advancements in crystallographic techniques and the use of high-quality crystals can still allow for a confident assignment. researchgate.netmit.edu The formation of a salt with a heavy atom, such as a hydrochloride, can also facilitate the determination of the absolute configuration. researchgate.net
Emerging Research Frontiers and Future Perspectives
Development of Next-Generation Diphenyl(pyrrolidin-2-yl)methanol Analogues with Enhanced Reactivity or Selectivity
The core structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol serves as a privileged scaffold for the design of new and improved organocatalysts. nih.govmdpi.com The development of next-generation analogues is a major focus of current research, with the aim of achieving superior reactivity, enantioselectivity, and diastereoselectivity in a wider range of chemical transformations. nih.gov Key strategies in this area involve the targeted modification of the catalyst's structure to fine-tune its steric and electronic properties.
One promising approach is the introduction of additional stereocenters and functional groups to the pyrrolidine (B122466) ring. mdpi.com For instance, the incorporation of bulky substituents can enhance facial discrimination of the substrate, leading to higher enantioselectivities. Furthermore, the strategic placement of hydrogen-bond donor or acceptor groups can facilitate substrate pre-organization in the transition state, thereby improving both reactivity and selectivity.
Researchers are also exploring the synthesis of novel bifunctional catalysts that combine the this compound motif with other catalytic units, such as thioureas or squaramides. These dual-activation catalysts can simultaneously activate both the nucleophile and the electrophile, opening up new avenues for asymmetric synthesis.
The following table provides examples of how structural modifications to the pyrrolidine scaffold can influence catalytic performance:
| Modification | Desired Effect | Example of Application |
| Introduction of bulky substituents on the pyrrolidine ring | Enhanced steric hindrance, leading to higher enantioselectivity. | Asymmetric aldol (B89426) and Michael reactions. |
| Incorporation of hydrogen-bond donor/acceptor groups | Improved substrate orientation and transition state stabilization. | Enantioselective Diels-Alder and cycloaddition reactions. |
| Synthesis of bifunctional catalysts (e.g., with thiourea or squaramide moieties) | Dual activation of both reaction partners for enhanced reactivity and selectivity. | Asymmetric Michael additions and Mannich reactions. |
| Attachment to solid supports or polymers | Facilitated catalyst recovery and recycling for improved sustainability. | Continuous flow synthesis and large-scale applications. |
These ongoing efforts in rational catalyst design are paving the way for the development of highly efficient and selective organocatalysts tailored for specific synthetic challenges.
Exploration of Novel Catalytic Reactions and Broadening of Substrate Scopes
While (S)-Diphenyl(pyrrolidin-2-yl)methanol and its analogues have a well-established track record in a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions, researchers are continuously seeking to expand their catalytic repertoire. sigmaaldrich.comrsc.org A significant frontier in this area is the exploration of novel catalytic reactions that have not been previously accessible with this class of catalysts. This includes the development of catalytic systems for enantioselective C-H functionalization, photoredox catalysis, and cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials.
In parallel with the discovery of new reactions, there is a strong emphasis on broadening the substrate scope of existing methods. nih.gov Many organocatalytic reactions are still limited to a relatively narrow range of substrates, and overcoming these limitations is crucial for the widespread adoption of these methods in organic synthesis. Strategies to address this challenge include the development of more reactive and robust catalyst analogues, the optimization of reaction conditions, and the use of computational modeling to understand substrate-catalyst interactions and predict reactivity.
Recent studies have demonstrated the successful application of this compound-derived catalysts in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients, showcasing their potential for tackling challenging synthetic targets. The following table summarizes some of the key asymmetric reactions catalyzed by (S)-Diphenyl(pyrrolidin-2-yl)methanol and its derivatives, along with efforts to expand their substrate scope.
| Reaction Type | Key Features and Substrate Scope |
| Asymmetric Borane (B79455) Reduction of Ketones | Highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov Efforts are underway to extend this methodology to a broader range of functionalized ketones. |
| Asymmetric Michael Addition | Formation of C-C bonds with high stereocontrol. rsc.org Current research focuses on the use of less reactive Michael acceptors and the construction of all-carbon quaternary stereocenters. |
| Asymmetric Diels-Alder Reaction | Construction of cyclic and bicyclic systems with multiple stereocenters. The development of catalysts for challenging hetero-Diels-Alder reactions is an active area of investigation. |
| Asymmetric Aldol Reaction | A fundamental C-C bond-forming reaction. Researchers are working on expanding the scope to include a wider variety of aldehyde and ketone donors and acceptors. nih.gov |
| Asymmetric [3+2] Cycloaddition | Synthesis of five-membered heterocyclic rings, such as pyrrolidines, with high enantioselectivity. organic-chemistry.org The focus is on expanding the range of suitable imines and other dipolarophiles. |
The continuous expansion of the catalytic toolbox associated with the this compound scaffold is a testament to its versatility and enduring importance in asymmetric synthesis.
Application in Sustainable Chemistry Methodologies and Green Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, and organocatalysis is inherently aligned with these principles due to its metal-free nature. mdpi.com (S)-Diphenyl(pyrrolidin-2-yl)methanol and its derivatives are playing a significant role in the development of more sustainable and environmentally benign synthetic methodologies.
A key aspect of green chemistry is the use of non-toxic and recyclable catalysts. The development of heterogeneous versions of this compound-based catalysts, for example by immobilization on solid supports such as silica (B1680970) or polymers, is a promising strategy for improving their recyclability and reducing waste. sigmaaldrich.com
Furthermore, the use of greener reaction media is another important area of research. While many organocatalytic reactions are performed in chlorinated or other volatile organic solvents, there is a growing interest in utilizing more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. scilit.comsemanticscholar.orglongdom.org The development of water-compatible this compound analogues could significantly reduce the environmental impact of many synthetic processes.
Continuous flow chemistry is another powerful tool for sustainable synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. semanticscholar.orgnih.gov The immobilization of this compound catalysts in packed-bed reactors for use in continuous flow systems is an active area of research that could enable the large-scale and sustainable production of chiral molecules.
The following table highlights some of the key green chemistry approaches being explored in conjunction with this compound catalysis:
| Green Chemistry Approach | Application with this compound |
| Catalyst Immobilization | Attachment to solid supports (e.g., silica, polymers) for easy recovery and reuse. |
| Use of Green Solvents | Development of water-soluble or ionic liquid-compatible catalyst variants to replace hazardous organic solvents. |
| Continuous Flow Synthesis | Employment of immobilized catalysts in flow reactors for efficient and scalable production. |
| Atom Economy | Designing cascade reactions that maximize the incorporation of starting material atoms into the final product, minimizing waste. |
| Energy Efficiency | Exploring reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. |
By embracing these sustainable chemistry methodologies, researchers are working towards making asymmetric organocatalysis with this compound not only a powerful synthetic tool but also an environmentally responsible one.
Integration with Machine Learning and Artificial Intelligence in Catalyst Design
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of catalyst design, and the development of novel this compound analogues is no exception. rsc.orgnih.gov These computational tools can accelerate the discovery of new catalysts with enhanced properties by learning from existing data and predicting the performance of virtual catalyst structures.
One of the key challenges in catalyst design is navigating the vast chemical space of possible molecular structures. ML algorithms can be trained on datasets of known catalysts and their experimental outcomes (e.g., yield, enantioselectivity) to build predictive models. nih.gov These models can then be used to screen large virtual libraries of potential catalyst candidates, identifying the most promising structures for experimental validation. This data-driven approach can significantly reduce the time and resources required for catalyst optimization compared to traditional trial-and-error methods.
Furthermore, ML can be used to gain a deeper understanding of the factors that govern catalyst performance. By analyzing the features of the catalyst and substrate that are most important for predicting the outcome of a reaction, researchers can uncover new structure-activity relationships and design principles. This knowledge can then be used to guide the rational design of next-generation catalysts with improved reactivity and selectivity.
The following table outlines the potential applications of machine learning and AI in the design of this compound-based catalysts:
| Machine Learning Application | Description |
| Virtual Screening | High-throughput screening of large virtual libraries of catalyst analogues to identify promising candidates for synthesis and testing. |
| Predictive Modeling | Development of quantitative structure-activity relationship (QSAR) and quantitative structure-enantioselectivity relationship (QSER) models to predict the performance of new catalysts. |
| De Novo Catalyst Design | Generative models that can design entirely new catalyst scaffolds with desired properties. |
| Reaction Optimization | AI-driven platforms that can explore the reaction parameter space (e.g., temperature, solvent, concentration) to find the optimal conditions for a given catalytic transformation. |
| Mechanistic Insights | Analysis of computational and experimental data to identify the key molecular features and interactions that control catalytic activity and selectivity. |
While the application of ML and AI to the design of this compound catalysts is still in its early stages, it holds immense promise for accelerating the pace of innovation in this field.
Exploration of New Applications in Materials Science
The unique chiral structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol makes it an attractive building block for the development of novel functional materials. chemimpex.com The precise spatial arrangement of its functional groups can be exploited to create materials with tailored properties and applications in areas such as chiral recognition, separation science, and asymmetric catalysis on solid supports.
One area of active research is the incorporation of this compound units into polymers. This can be achieved either by polymerization of a monomer derived from the chiral catalyst or by grafting the catalyst onto a pre-existing polymer backbone. The resulting chiral polymers can be used as stationary phases in chromatography for the separation of enantiomers, or as recyclable catalysts in various asymmetric transformations. The mechanical and thermal properties of these polymers can also be enhanced by the presence of the rigid this compound moiety. chemimpex.com
Furthermore, the self-assembly of this compound derivatives into well-defined supramolecular structures is another exciting avenue of exploration. The formation of chiral aggregates, such as gels or liquid crystals, could lead to the development of new materials with interesting optical or electronic properties.
The following table summarizes potential applications of this compound in materials science:
| Application Area | Description |
| Chiral Chromatography | Use as a chiral selector in stationary phases for the separation of racemic mixtures. |
| Polymer-Supported Catalysis | Immobilization onto polymer supports to create recyclable and reusable catalyst systems. |
| Chiral Polymers | Synthesis of polymers with enhanced mechanical and thermal stability, as well as chiral recognition capabilities. chemimpex.com |
| Functional Gels and Liquid Crystals | Self-assembly into ordered supramolecular structures with potential applications in sensing and optics. |
| Asymmetric Membranes | Development of chiral membranes for enantioselective separations and transport processes. |
The exploration of this compound in materials science is a rapidly growing field that is expected to yield a wide range of new and innovative materials with diverse applications.
Q & A
Q. What are the key synthetic routes for Diphenyl(pyrrolidin-2-yl)methanol, and how do reaction conditions influence yield and enantiomeric purity?
this compound is synthesized via organocatalytic or multi-step organic reactions. A common approach involves the use of pyrrolidine derivatives with diphenylmethanol precursors under controlled conditions. For example, hydride reduction of ketone intermediates or asymmetric catalysis using chiral auxiliaries can yield enantiomerically enriched products . Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess (ee). For instance, NaH-mediated reactions in non-polar solvents like n-hexanes have been reported to improve crystallinity and purity . Optimization of these parameters is critical to achieving >95% purity, as confirmed by LC-MS and NMR .
Q. How is the enantiomeric composition of this compound characterized?
Chiral resolution and enantiomeric analysis are typically performed using NMR spectroscopy with chiral solvating agents (CSAs). For example, NMR titrations using (R)- or (S)-mandelic acid as CSAs enable enantiodiscrimination via distinct splitting patterns in the aromatic or pyrrolidine proton regions. Job plot analyses confirm a 1:1 binding stoichiometry between the compound and the CSA, allowing precise determination of ee . Additionally, optical rotation measurements (e.g., in chloroform) provide complementary data for enantiomeric validation .
Q. What are the critical physical and chemical properties of this compound for experimental design?
Key properties include:
- Melting Point : 76–80°C, indicating stability under standard laboratory conditions .
- Optical Rotation : (c = 3 in chloroform), essential for chiral applications .
- Solubility : High solubility in chloroform and DMSO, but limited in water, necessitating polar aprotic solvents for reactions .
- Thermal Stability : Decomposition above 200°C, requiring cautious handling in high-temperature reactions .
Advanced Research Questions
Q. How can this compound be applied in asymmetric catalysis or chiral resolution?
The compound serves as a chiral scaffold in organocatalytic reactions. For example, its pyrrolidine moiety facilitates enantioselective C–C bond formation in [3+3] cycloadditions, as demonstrated in the synthesis of aminocyclitols . Mechanistic studies suggest that the diphenylmethanol group stabilizes transition states via hydrogen bonding, enhancing enantioselectivity. In chiral resolution, it acts as a CSA for carboxylic acids, where its rigid structure discriminates between enantiomers via π-π interactions and steric effects .
Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis, and how are they addressed?
Challenges include racemization during workup and competing side reactions. To mitigate these:
- Low-Temperature Quenching : Halts reactive intermediates before racemization .
- Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials ensures stereochemical fidelity .
- Chromatographic Purification : Silica gel chromatography with chiral mobile phases (e.g., hexane/ethyl acetate with 1% triethylamine) improves ee by removing diastereomeric byproducts .
Q. How do solid-state reaction conditions affect the oxidation kinetics of this compound compared to solvent-based systems?
Solid-state oxidation (e.g., to benzophenone derivatives) follows distinct kinetics due to restricted molecular mobility. Infrared spectroscopy studies reveal that reaction rates in the solid state are slower but more selective, avoiding solvent-induced side reactions. Activation energies () in solid-state systems are typically higher (e.g., 85 kJ/mol vs. 60 kJ/mol in ethanol), attributed to lattice energy barriers. This phase-dependent behavior enables "green" syntheses with reduced solvent waste .
Methodological Considerations
Q. What analytical techniques are recommended for resolving data contradictions in synthetic pathways?
Contradictions in yield or purity often arise from unoptimized reaction conditions. To resolve these:
- Cross-Validation : Compare LC-MS (for molecular weight confirmation) and / NMR (for structural integrity) .
- Kinetic Profiling : Monitor reaction progress via in situ FTIR to identify intermediate phases or byproducts .
- Computational Modeling : DFT calculations predict favorable reaction pathways and transition states, guiding experimental adjustments .
Q. What safety protocols are critical when handling this compound?
The compound is classified under hazard code R36/37/38 (irritating to eyes, respiratory system, and skin). Key protocols include:
- Ventilation : Use fume hoods during synthesis or purification.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
